2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE
Description
This compound features a 1H-imidazole core substituted at positions 2 and 5 with 3-methoxyphenyl and 4-chlorophenyl groups, respectively. A sulfanyl (-S-) group at position 4 links to an acetamide moiety, which is further substituted with a 3-methoxypropyl chain.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-28-12-4-11-24-19(27)14-30-22-20(15-7-9-17(23)10-8-15)25-21(26-22)16-5-3-6-18(13-16)29-2/h3,5-10,13H,4,11-12,14H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCKNHUJZNLBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the attachment of the sulfanyl and methoxypropylacetamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results:
- Mechanism of Action : The compound appears to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It has shown effectiveness in inhibiting tumor growth in vitro and in vivo models.
- Case Studies :
- A study conducted by the National Cancer Institute (NCI) assessed the compound against a panel of human tumor cell lines, revealing significant growth inhibition rates, with mean GI50 values indicating strong antitumor activity .
- Another investigation reported that derivatives of similar imidazole compounds exhibited high cytotoxicity against breast and colon cancer cells, suggesting a potential lead for further development .
Pharmacological Insights
The pharmacological profile of this compound has been characterized through various studies:
- Drug-Like Properties : Evaluations using computational tools such as SwissADME have indicated favorable drug-like properties, including good solubility and permeability, which are essential for oral bioavailability .
- Target Interactions : The compound is hypothesized to interact with multiple biological targets, including enzymes involved in cancer progression and angiogenesis, making it a candidate for multi-targeted therapy .
Synthesis and Derivatives
The synthesis of 2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-YL]Sulfanyl}-N-(3-Methoxypropyl)Acetamide involves several steps, including:
- Formation of Imidazole Ring : The initial step involves the synthesis of the imidazole core through condensation reactions.
- Substitution Reactions : Subsequent reactions introduce the chlorophenyl and methoxyphenyl groups via electrophilic aromatic substitution.
- Final Acetamide Formation : The final product is obtained by acylation with acetamide derivatives.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity, while the sulfanyl and methoxypropylacetamide groups enhance its solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Based Acetamides
Example 1 : N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide ()
- Structural Differences : The imidazole ring here is substituted with a methyl group at position 1 and a phenyl group at position 5, compared to the target compound’s 3-methoxyphenyl and 4-chlorophenyl groups.
- Implications : The absence of methoxy groups may reduce solubility but could enhance metabolic stability. The methyl group at position 1 may sterically hinder interactions with enzyme active sites compared to the target compound’s unsubstituted NH group .
Example 2 : N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide ()
- Structural Differences : Lacks the 3-methoxyphenyl substituent and 3-methoxypropyl chain.
- Implications : Reduced steric bulk and fewer hydrogen-bonding sites (due to missing methoxy groups) may lower binding affinity in enzyme inhibition assays .
Oxadiazole-Based Acetamides
Example : N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) ()
- Core Heterocycle : 1,3,4-Oxadiazole instead of imidazole.
- Bioactivity : Exhibits α-glucosidase inhibition (IC₅₀: 18.2 ± 0.12 µM) and moderate LOX inhibition.
- The indole substituent in 8g introduces π-π stacking capability, absent in the target compound .
Triazole-Based Acetamides
Example : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()
- Core Heterocycle : 1,2,4-Triazole.
- Structural Features : The triazole ring’s tautomerism and higher aromaticity may enhance thermal stability but reduce conformational flexibility compared to imidazole derivatives.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
*Estimated based on CAS EN300-138710 ().
†Calculated from ’s molecular formula.
‡From ’s CAS entry.
Key Research Findings
- Structural Flexibility vs. Activity : Imidazole derivatives (e.g., target compound) may offer better hydrogen-bonding capacity than oxadiazoles or triazoles due to the NH group in the imidazole ring, critical for enzyme interactions .
- Substituent Effects : Methoxy groups (e.g., 3-methoxypropyl in the target compound) likely improve solubility but may reduce membrane permeability due to increased polarity. Chlorophenyl groups enhance lipophilicity, favoring target binding in hydrophobic enzyme pockets .
- Crystal Packing : Analogous compounds () show that intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the conformation, which could translate to higher metabolic stability for the target compound .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.93 g/mol. Its structure features an imidazole ring, chlorophenyl and methoxyphenyl substituents, and a sulfanyl group, which are critical for its biological activity.
Biological Activity Overview
Imidazole derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties. The specific compound under review exhibits several noteworthy biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
- Enzyme Inhibition :
Antimicrobial Studies
A study focusing on the antimicrobial properties of imidazole derivatives found that compounds with similar structural features exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. In particular, the compound demonstrated an IC50 value indicating potent activity against Bacillus subtilis .
Anticancer Mechanisms
In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the activation of caspases leading to programmed cell death. A comparative analysis with standard anticancer drugs highlighted its potential as a therapeutic agent in oncology .
Enzyme Inhibition Assays
The inhibition of AChE was assessed using a colorimetric method where the absorbance was measured at 405 nm. The compound showed significant inhibition compared to control groups, suggesting its potential use in treating cognitive disorders .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
